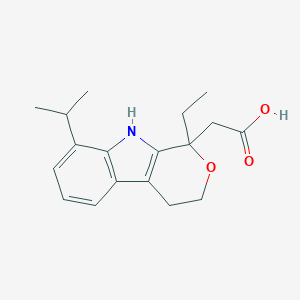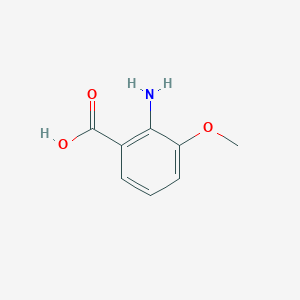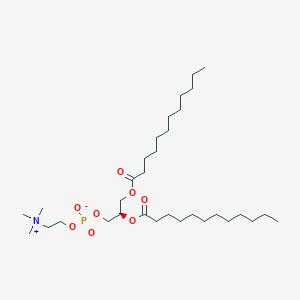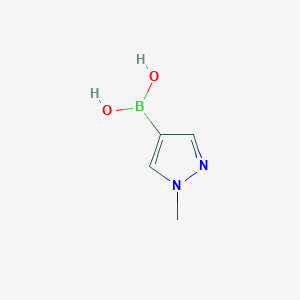
1-Methyl-1H-pyrazole-4-boronic acid
概要
説明
1-Methyl-1H-pyrazole-4-boronic acid is a type of organic intermediate . It is also known as 1-Methyl-4-pyrazoleboronic acid . It is often used as a reagent in the preparation of various compounds, including aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazole-4-boronic acid can be achieved by reacting 1-Methyl-4-bromopyrazole with triisopropyl borate .Molecular Structure Analysis
The empirical formula of 1-Methyl-1H-pyrazole-4-boronic acid is C4H7BN2O2 . The molecular weight is 125.92 (free base basis) . The SMILES string representation is Cn1cc(cn1)B2OC©©C©©O2 .Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-boronic acid is involved in several reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid include a molecular weight of 125.922 Da and an empirical formula of C4H7BN2O2 .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds .
Transesterification Reactions
It is also used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol .
Preparation of Aminothiazoles
The compound is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular signaling pathways .
Preparation of Amino-pyrido-indol-carboxamides
It is involved in the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Preparation of Pyridine Derivatives
The compound is used in the preparation of pyridine derivatives . These derivatives act as TGF-β1 and active A signaling inhibitors .
Preparation of MK-2461 Analogs
It is used in the preparation of MK-2461 analogs . These analogs are inhibitors of c-Met kinase for the treatment of cancer .
Ruthenium-Catalyzed Asymmetric Hydrogenation
The compound is a useful reagent for Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction that is used to create chiral molecules, which are important in the development of pharmaceuticals .
Preparation of Biologically Active Compounds
It is also used as a reagent for preparing various biologically active compounds . These include VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors .
作用機序
Target of Action
The primary target of 1-Methyl-1H-pyrazole-4-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound also targets the preparation of various derivatives, such as aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .
Mode of Action
1-Methyl-1H-pyrazole-4-boronic acid acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound interacts with a palladium catalyst to form new carbon-carbon bonds . The compound is also used as a reagent for the preparation of various derivatives .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key biochemical pathway in organic synthesis . This pathway allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound is also involved in the synthesis of various derivatives, which can modulate γ-secretase, inhibit JAK2 for myeloproliferative disorders therapy, and inhibit c-Met kinase for cancer treatment .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
The result of the action of 1-Methyl-1H-pyrazole-4-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . Additionally, the compound is used to prepare various derivatives that have potential therapeutic applications .
Action Environment
The action of 1-Methyl-1H-pyrazole-4-boronic acid can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the compound is stable under cool, dry conditions and is incompatible with oxidizing agents . These factors can affect the compound’s action, efficacy, and stability.
Safety and Hazards
1-Methyl-1H-pyrazole-4-boronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
Given its role as a reagent in the synthesis of various compounds with potential therapeutic applications, 1-Methyl-1H-pyrazole-4-boronic acid could play a significant role in the development of new drugs. For instance, it is used in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy , which could lead to new treatments for these disorders.
Relevant Papers One relevant paper is “Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives” published in BMC Chemistry . This paper discusses the synthesis of pyrazole-bearing compounds, including 1-Methyl-1H-pyrazole-4-boronic acid, and their potential antileishmanial and antimalarial activities.
特性
IUPAC Name |
(1-methylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBSYXIIUFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460410 | |
| Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-55-7 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the improved synthesis method for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester described in the research?
A1: While the provided abstracts do not detail the specific improvements, they highlight that a new synthesis method for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex has been developed [, ]. Improvements in synthetic methods for organoboron reagents like this often focus on increasing yield, reducing cost, using milder reaction conditions, or minimizing the formation of unwanted byproducts. Additionally, the generation of the lithium hydroxy ate complex could offer advantages in subsequent Suzuki couplings by enhancing reactivity. Further details would be found within the full text of the research articles.
Q2: What is the significance of Suzuki couplings, and how does 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester contribute to this field?
A2: The Suzuki coupling is a powerful and versatile reaction in organic chemistry, widely employed for constructing carbon-carbon bonds, particularly between aromatic rings [, ]. This reaction typically uses a palladium catalyst to couple an organoboron reagent, such as 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, with an organic halide or pseudohalide. The research likely explores the effectiveness of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester as a coupling partner in Suzuki reactions. The presence of the pyrazole ring in the molecule could be particularly interesting as it can introduce structural diversity and potentially desirable pharmacological properties to the products of these reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








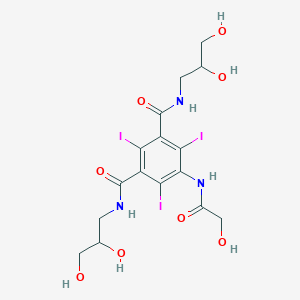

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)
